

Stability of Zharp2-1 in different experimental conditions

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Compound of Interest		
Compound Name:	Zharp2-1	
Cat. No.:	B12371002	Get Quote

Zharp2-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of **Zharp2-1** in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Zharp2-1 and what is its mechanism of action?

Zharp2-1 is a potent and orally effective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1][2] It functions by blocking the nucleotide-binding oligomerization domain-containing protein (NOD)-mediated signaling pathways, specifically the MAPK and NF-KB signaling cascades.[1] This inhibition ultimately leads to a reduction in the transcription and release of pro-inflammatory cytokines, making it a potential therapeutic candidate for inflammatory bowel disease (IBD).[1][2]

Q2: What are the recommended storage conditions for **Zharp2-1**?

For optimal stability, stock solutions of **Zharp2-1** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Repeated freeze-thaw cycles should be avoided.

Q3: How should I dissolve **Zharp2-1** for in vitro experiments?



Zharp2-1 exhibits significantly superior solubility compared to the non-prodrug form of other advanced RIPK2 inhibitors.[2][4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO. This stock solution can then be further diluted in the cell culture medium to the desired final concentration.

Q4: What is the in vitro and in vivo half-life of **Zharp2-1**?

Zharp2-1 has favorable in vitro metabolic stability.[1] The in vivo pharmacokinetic profile of **Zharp2-1** has been determined in several species, demonstrating high oral bioavailability. The half-life of **Zharp2-1** is approximately 1.2 hours in mice, 1.7 hours in rats, and 2.1 hours in dogs.[1]

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Precipitation of Zharp2-1 in cell culture medium	The final concentration of the organic solvent (e.g., DMSO) used to dissolve Zharp2-1 is too high in the final dilution.	Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity.
The solubility of Zharp2-1 is exceeded in the aqueous buffer.	Prepare a higher concentration stock solution in an appropriate organic solvent and perform serial dilutions to reach the desired final concentration in the aqueous medium.	
Inconsistent or lower than expected activity in cell-based assays	Degradation of Zharp2-1 due to improper storage.	Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Always store aliquots at the recommended temperatures (-20°C for short-term, -80°C for long-term).
The pre-incubation time with cells is insufficient for Zharp2-1 to exert its inhibitory effect.	For cytokine release assays in THP-1 and iBMDM cells, it is recommended to pretreat the cells with Zharp2-1 for at least 2 hours before stimulation.[3]	_



For oral gavage administration in rats, a once-daily dose of 15 mg/kg has been shown to be

Variability in in vivo efficacy

studies

Issues with the formulation and effective.[3] Ensure the compound is properly suspended or dissolved in a suitable vehicle for consistent dosing.

Experimental Protocols & Data In Vitro Inhibition of Cytokine Release

This protocol is based on studies using human peripheral blood mononuclear cells (PBMCs), THP-1, and iBMDM cells.[1][3]

Methodology:

- Cell Culture: Culture THP-1, iBMDM, or PBMCs in appropriate cell culture medium and conditions.
- Pre-treatment with Zharp2-1: Pretreat the cells with varying concentrations of Zharp2-1 for 2 hours.
- Stimulation: Induce cytokine release by stimulating the cells with either 10 μg/mL muramyl dipeptide (MDP) or 1 μg/mL L18-MDP for 12 hours.
- Cytokine Measurement: Collect the cell supernatant and measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α) using a suitable method such as ELISA.
- Data Analysis: Calculate the IC50 values for the inhibition of each cytokine.

Quantitative Data on In Vitro Activity:



Cell Line	Stimulant	Cytokine	IC50 (nM)
THP-1	L18-MDP	IL-8	6.4[1]
THP-1	MDP	IL-8	16.4[1]
PBMCs	MDP	IL-8	0.8[3]
PBMCs	MDP	IL-6	8.7[3]
PBMCs	MDP	TNF-α	11.9[3]

In Vivo Efficacy in a Rat Model of Colitis

This protocol is based on a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. [1][3]

Methodology:

- Animal Model: Induce colitis in rats using DNBS.
- Treatment: Administer **Zharp2-1** at a dose of 15 mg/kg via oral gavage once daily for 6 days.
- Assessment: Monitor disease progression by measuring parameters such as body weight, stool consistency, and colon length.
- Histological Analysis: At the end of the study, collect colon tissue for histological examination to assess mucosal structural disruption, muscle thickening, and inflammatory infiltration.

Pharmacokinetic Data:

Species	Oral Bioavailability	Half-life (h)
Mouse	>100%[1]	1.2[1]
Rat	High[1]	1.7[1]
Dog	>100%[1]	2.1[1]



Visualizations

Cell Membrane Cytoplasm NOD1/2 Zharp2-1 inhibits activates RIPK2 activates activates MAPK Pathway NF-kB Pathway promotes transcription promotes transcription Nucleus Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α)

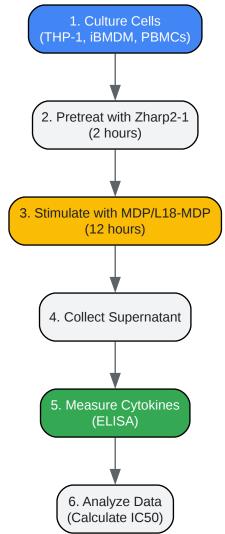
Zharp2-1 Signaling Pathway Inhibition

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Caption: Inhibition of the NOD-RIPK2 signaling pathway by Zharp2-1.



In Vitro Cytokine Release Assay Workflow



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Caption: Workflow for in vitro cytokine release assay.

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